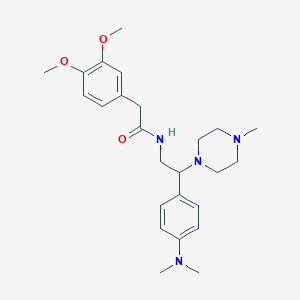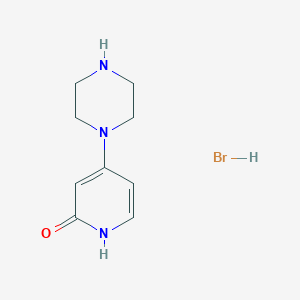
2-(3,4-dimethoxyphenyl)-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C25H36N4O3 and its molecular weight is 440.588. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-dimethoxyphenyl)-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethoxyphenyl)-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry and Synthetic Utility
- The study by Hanessian and Moralioglu (1972) discusses the chemistry and synthetic utility of related compounds like N,N-Dimethylbenzamide and N,N-dimethylacetamide dimethyl acetals. These compounds react with vicinal cis-diols to give cyclic α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals. They are useful as temporary protecting groups for vicinal diols and can be used for indirect, selective benzoylation and acetylation (Hanessian & Moralioglu, 1972).
Radiosynthesis and Herbicide Application
- Latli and Casida (1995) conducted a study on the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener for herbicides, using related chemical compounds. This research contributes to understanding the metabolism and mode of action of these substances (Latli & Casida, 1995).
Synthesis Improvements
- Gong Fenga (2007) focused on improving and synthesizing N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide. This study highlights the improvements in technical methods of reduction, acetylation, and ethylation, contributing to more efficient and cost-effective synthesis processes (Gong Fenga, 2007).
Potential Pesticides
- Research by Olszewska, Tarasiuk, and Pikus (2011) on N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which are potential pesticides, contributes to the development of new agricultural chemicals. This study includes substances structurally related to the compound (Olszewska, Tarasiuk, & Pikus, 2011).
Biological Evaluation
- Nayak et al. (2014) synthesized and evaluated a compound similar to the one , 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, for its antioxidant, analgesic, and anti-inflammatory activities. This research contributes to the understanding of the biological activities of such compounds (Nayak et al., 2014).
Anticancer, Anti-Inflammatory, and Analgesic Activities
- A study by Rani et al. (2014) on the anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(Substituted phenoxy) Acetamide Derivatives, which are structurally related to the compound , provides insights into its potential therapeutic applications (Rani et al., 2014).
Fluorescent Probes for Metal Ions and Amino Acids
- The research by Guo et al. (2014) on fluorescent probes based on polythiophene-based conjugated polymers, which include structures related to the compound , is significant for detecting metal ions and amino acids in aqueous solutions (Guo et al., 2014).
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O3/c1-27(2)21-9-7-20(8-10-21)22(29-14-12-28(3)13-15-29)18-26-25(30)17-19-6-11-23(31-4)24(16-19)32-5/h6-11,16,22H,12-15,17-18H2,1-5H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGOMEANYHLOEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)CC2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-difluorobenzamide](/img/structure/B2468620.png)
![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(piperidin-1-yl)methanone](/img/structure/B2468622.png)




![4-chloro-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2468630.png)
![3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine](/img/structure/B2468632.png)
![3-[(2,6-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2468634.png)




![Ethyl 4-(4-chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-5-formyl-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B2468642.png)